2-THIO-DT CEP
Overview
Description
Mechanism of Action
Target of Action
2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .
Mode of Action
The mode of action of this compound involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing this compound exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .
Pharmacokinetics
It is known that the compound is used in scientific research due to its unique properties
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
2-THIO-DT CEP plays a significant role in biochemical reactions, particularly in the study of protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Cellular Effects
This compound influences cell function by acting as a photosensitizing probe, which is particularly useful for examining protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its thiocarbonyl group, which is available to react with compounds associating with the minor groove of DNA . This interaction provides a method to study DNA-binding proteins .
Metabolic Pathways
This compound is involved in the study of protein-DNA interactions . Specific metabolic pathways that this compound is involved in are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-THIO-DT CEP involves the protection of the 5’-hydroxyl group of 2-thio-2’-deoxythymidine with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite . The reaction is typically carried out in anhydrous acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under refrigerated conditions (2-8°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-THIO-DT CEP undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and thiols can react with the thiocarbonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiocarbonyl derivatives.
Scientific Research Applications
2-THIO-DT CEP is widely used in scientific research, particularly in the following areas:
Protein-DNA Interaction Studies: Acts as a photosensitizing probe to study interactions between proteins and DNA
Oligonucleotide Therapeutics: Used in the synthesis of modified oligonucleotides for therapeutic, diagnostic, and research purposes.
Photo Cross-Linking and Photoaffinity Labeling: Essential for studying nucleic acid structures and interactions.
Biochemical and Pharmaceutical Analysis: Utilized in capillary electrochromatography for the analysis of biochemical compounds, pharmaceuticals, food, natural products, and environmental samples.
Comparison with Similar Compounds
Similar Compounds
- 6-Thio-2’-deoxyguanosine (6-Thio-dG)
- 4-Thio-2’-deoxythymidine (4-Thio-dT)
- 4-Thio-2’-deoxyuridine (4-Thio-dU)
Uniqueness of 2-THIO-DT CEP
This compound is unique due to its specific reactivity with the minor groove of DNA, making it particularly useful for studying protein-DNA interactions. Unlike other thiocarbonyl-modified nucleosides, this compound exhibits high affinity for natural oligonucleotides but shows little affinity for other similar oligonucleotides, even of a complementary sequence .
Properties
CAS No. |
156783-23-2 |
---|---|
Molecular Formula |
C48H55N4O8PS |
Molecular Weight |
879.022 |
IUPAC Name |
[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1 |
InChI Key |
GVVGJTVZBFRCKQ-GRZLEUACSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.